molecular formula C12H10N2O3 B12857981 5-(4-Methylstyryl)-2-nitrooxazole

5-(4-Methylstyryl)-2-nitrooxazole

Cat. No.: B12857981
M. Wt: 230.22 g/mol
InChI Key: XLPJLSPRSNIGNV-VOTSOKGWSA-N
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Description

5-(4-Methylstyryl)-2-nitrooxazole is an organic compound that belongs to the class of nitrooxazoles. This compound is characterized by the presence of a nitro group attached to an oxazole ring, which is further substituted with a 4-methylstyryl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylstyryl)-2-nitrooxazole typically involves the reaction of 4-methylstyrene with 2-nitrooxazole under specific conditions. One common method is the use of a palladium-catalyzed Heck reaction, where 4-methylstyrene and 2-nitrooxazole are reacted in the presence of a palladium catalyst, base, and solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate industrial requirements, ensuring efficient production while maintaining the purity and quality of the compound. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylstyryl)-2-nitrooxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different oxidation products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo substitution reactions where the nitro group or the styryl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 5-(4-Methylstyryl)-2-aminooxazole, while oxidation can produce different oxidation states of the nitro group.

Scientific Research Applications

5-(4-Methylstyryl)-2-nitrooxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Methylstyryl)-2-nitrooxazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2-nitrooxazole: Similar structure but with a phenyl group instead of a 4-methylstyryl group.

    5-(4-Methylphenyl)-2-nitrooxazole: Similar structure but with a 4-methylphenyl group instead of a 4-methylstyryl group.

Uniqueness

5-(4-Methylstyryl)-2-nitrooxazole is unique due to the presence of the 4-methylstyryl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

5-[(E)-2-(4-methylphenyl)ethenyl]-2-nitro-1,3-oxazole

InChI

InChI=1S/C12H10N2O3/c1-9-2-4-10(5-3-9)6-7-11-8-13-12(17-11)14(15)16/h2-8H,1H3/b7-6+

InChI Key

XLPJLSPRSNIGNV-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CN=C(O2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CN=C(O2)[N+](=O)[O-]

Origin of Product

United States

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